3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
Overview
Description
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S and a molecular weight of 264.73 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propyl chain, which is further connected to a methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride typically involves the reaction of 3-(4-Methoxyphenoxy)-1-propanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(4-Methoxyphenoxy)-1-propanol+SOCl2→3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride+HCl+SO2
The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure complete conversion of the alcohol to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the reaction temperature. The reaction mixture is continuously stirred to ensure uniformity and complete conversion. After the reaction, the product is purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) is conducted at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid.
Reduction: Formation of the corresponding sulfonyl hydride.
Scientific Research Applications
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting sulfonamide or sulfonate functionalities.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propane-1-sulfonic acid
- 3-(4-Methoxyphenoxy)propane-1-sulfonamide
- 4-Methoxyphenylsulfonyl chloride
Uniqueness
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride is unique due to the presence of both a methoxyphenoxy group and a sulfonyl chloride group in its structure. This combination imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The presence of the methoxy group enhances the electron-donating ability of the phenoxy ring, influencing the reactivity of the sulfonyl chloride group.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZBQBXKJZWBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408720 | |
Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118943-25-2 | |
Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Methoxyphenoxy)propane sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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